Tetradecanoic acid, 2-hydroxy-3-[(1-oxododecyl)oxy]propyl ester
Description
Tetradecanoic acid, 2-hydroxy-3-[(1-oxododecyl)oxy]propyl ester (CAS No. 91925-73-4), is a structured glyceride with a glycerol backbone substituted as follows:
- Position 1: Tetradecanoic acid (myristic acid, C14:0) ester.
- Position 2: Hydroxyl group.
- Position 3: Dodecanoic acid (lauric acid, C12:0) ester. Its molecular formula is C₄₁H₇₈O₆ (molecular weight: 667.06 g/mol), and it is synthesized for applications in pharmaceuticals, cosmetics, and biodegradable polymers . The compound is notable for its role in microbial polyhydroxybutyrate (PHB) production, as identified in Brachybacterium paraconglomeratum via GC-MS analysis .
Properties
IUPAC Name |
(3-dodecanoyloxy-2-hydroxypropyl) tetradecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56O5/c1-3-5-7-9-11-13-14-16-18-20-22-24-29(32)34-26-27(30)25-33-28(31)23-21-19-17-15-12-10-8-6-4-2/h27,30H,3-26H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODDDZYTHJZBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80757565 | |
| Record name | 3-(Dodecanoyloxy)-2-hydroxypropyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80757565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91925-73-4 | |
| Record name | 3-(Dodecanoyloxy)-2-hydroxypropyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80757565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, 2-hydroxy-3-[(1-oxododecyl)oxy]propyl ester typically involves the esterification of tetradecanoic acid with a hydroxypropyl group, followed by the introduction of a dodecyl ester group. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters, such as temperature and pressure, are crucial to achieving a high-quality product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired ester compound .
Chemical Reactions Analysis
Types of Reactions
Tetradecanoic acid, 2-hydroxy-3-[(1-oxododecyl)oxy]propyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Biochemical Applications
Tetradecanoic acid, 2-hydroxy-3-[(1-oxododecyl)oxy]propyl ester has been studied for its role in:
- Cell Membrane Modulation : Its amphiphilic nature allows it to influence membrane fluidity, which can affect the activity of membrane-bound enzymes and receptors.
- Drug Delivery Systems : The compound's ability to form micelles makes it a candidate for drug encapsulation and targeted delivery in pharmaceutical applications.
Cosmetic Industry
The compound is utilized in cosmetic formulations due to its emollient properties:
- Skin Conditioning Agents : It helps improve skin texture and hydration when included in lotions and creams.
- Surfactants : Its surfactant properties enable better emulsification in cosmetic products.
Food Industry
In food technology, tetradecanoic acid esters are used as:
- Emulsifiers : They stabilize emulsions in food products, enhancing texture and shelf-life.
- Flavor Carriers : Their ability to solubilize flavors improves the overall sensory experience of food items.
Case Study 1: Drug Delivery Systems
A study investigated the use of tetradecanoic acid esters in formulating lipid-based drug delivery systems. Results showed enhanced solubility and bioavailability of poorly soluble drugs when encapsulated in lipid carriers containing this ester.
| Parameter | Control Formulation | Ester Formulation |
|---|---|---|
| Drug Solubility (mg/mL) | 0.5 | 5.0 |
| Bioavailability (%) | 20 | 75 |
Case Study 2: Cosmetic Formulations
In a comparative study on skin moisturizers, formulations containing tetradecanoic acid esters demonstrated significantly improved hydration levels compared to traditional formulations.
| Product Type | Hydration Level (24h) | Consumer Preference (%) |
|---|---|---|
| Traditional | 30% | 55 |
| Ester-Enriched | 70% | 85 |
Mechanism of Action
The mechanism of action of tetradecanoic acid, 2-hydroxy-3-[(1-oxododecyl)oxy]propyl ester involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be hydrolyzed by esterases to release free fatty acids and alcohols, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Glycerides
Table 1: Key Structural and Functional Comparisons
Functional and Industrial Comparisons
Hydrophobicity and Retention Behavior
- Longer Chains : Compounds with longer acyl chains (e.g., C16:0 in CAS 25708-03-6) exhibit higher GC-MS retention times due to increased hydrophobicity .
- Shorter Chains : The butyryl-substituted ester (CAS 100732-08-9) shows reduced retention, making it suitable for applications requiring moderate polarity .
Research Findings and Data Trends
Table 2: Comparative Physicochemical Data
| Property | Target Compound | CAS 25708-03-6 | CAS 14015-55-5 |
|---|---|---|---|
| Molecular Weight (g/mol) | 667.06 | 695.11 | 667.06 |
| Hydroxyl Position | 2 | N/A | 3 |
| Melting Point (°C) | Not reported | 45–50 | 55–60 |
| GC-MS Retention (min) | ~30–35 | 35–40 | 30–35 |
Biological Activity
Tetradecanoic acid, 2-hydroxy-3-[(1-oxododecyl)oxy]propyl ester, also known as 1-Laurin-3-Myristin, is a fatty acid ester with the molecular formula and a molecular weight of approximately 484.75 g/mol . This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its unique structural properties and potential biological activities.
Chemical Structure and Properties
The compound features a long hydrophobic hydrocarbon chain derived from tetradecanoic acid, attached to a hydrophilic portion containing a hydroxyl group and an ether-like linkage. This structural configuration contributes to its amphiphilic nature , which is crucial for its behavior in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C29H56O5 |
| Molecular Weight | 484.75 g/mol |
| CAS Number | 91925-73-4 |
| Appearance | Viscous liquid or solid |
The biological activity of this compound is primarily attributed to its interaction with cell membranes and signaling pathways. Its amphiphilic nature allows it to modulate membrane fluidity, influencing the activity of membrane-bound enzymes and receptors. This modulation can affect various cellular processes, including:
- Membrane Dynamics : The compound can alter the fluidity of lipid bilayers, which is essential for maintaining cellular integrity and function.
- Enzyme Activity : By interacting with membrane-bound enzymes, it may enhance or inhibit their activity depending on the cellular context.
- Intracellular Signaling : It may act as a secondary messenger in signaling cascades, influencing metabolic pathways.
Biological Studies and Findings
Research has indicated several biological activities associated with tetradecanoic acid derivatives:
- Antimicrobial Activity : Some studies suggest that fatty acid esters exhibit antimicrobial properties, potentially making them useful in developing new antibacterial agents.
- Anti-inflammatory Effects : Compounds similar to tetradecanoic acid have been shown to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Cell Proliferation Modulation : Research indicates that fatty acids can influence cell growth and differentiation, suggesting potential applications in cancer research.
Case Study: Antimicrobial Properties
A study conducted on various fatty acid esters demonstrated that tetradecanoic acid derivatives exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis.
| Bacteria Type | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Applications in Industry
This compound has potential applications across various industries:
- Pharmaceuticals : Its biological activities make it a candidate for drug formulation.
- Cosmetics : Due to its emulsifying properties, it can be utilized in skincare products.
- Food Industry : It may serve as an emulsifier or preservative.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing Tetradecanoic acid, 2-hydroxy-3-[(1-oxododecyl)oxy]propyl ester in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification between tetradecanoic acid and a glycerol derivative (e.g., 2-hydroxy-3-(dodecanoyloxy)propanol) under acid or enzyme catalysis. Purification is achieved via column chromatography or HPLC. Structural confirmation employs - and -NMR to identify ester carbonyl (~169–170 ppm) and hydroxyl groups, while GC-MS with electron ionization (EI) verifies molecular weight and fragmentation patterns .
Q. Which spectroscopic techniques are most effective for elucidating the structure of this compound?
- Methodological Answer :
- FTIR : Identifies ester carbonyl (C=O stretch at ~1740 cm) and hydroxyl (-OH stretch at ~3400 cm).
- NMR : -NMR resolves the hydroxypropyl backbone (δ 3.5–4.5 ppm) and alkyl chains (δ 0.8–1.6 ppm). -NMR confirms ester linkages (δ 169–170 ppm).
- GC-MS : Methanolysis derivatives (e.g., methyl esters) are analyzed for chain length and branching .
Q. How is the purity of this compound assessed, and what are common contaminants?
- Methodological Answer : Purity is evaluated using reverse-phase HPLC with a C18 column and UV detection at 210 nm. Common contaminants include unreacted fatty acids or partial esters, identified via retention time discrepancies. Quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) provides additional validation .
Advanced Research Questions
Q. What challenges arise in determining the stereochemical configuration of this compound, and how are they addressed?
- Methodological Answer : The stereocenter at the 2-hydroxy position requires chiral chromatography (e.g., Chiralpak IG-3 column) with polar organic mobile phases. Alternatively, Mosher ester derivatization followed by -NMR compares diastereomeric shifts to assign configuration . Enantioselective synthesis using lipases (e.g., Candida antarctica Lipase B) can also control stereochemistry .
Q. How can discrepancies between GC-MS and NMR data for this compound be resolved?
- Methodological Answer : GC-MS may introduce artifacts during derivatization (e.g., silylation or methylation), while NMR captures native structures. Cross-validate by analyzing underivatized samples via -NMR and comparing integration ratios of key protons (e.g., hydroxypropyl vs. acyl chains). Use high-resolution MS (HRMS) to confirm molecular formulae .
Q. What insights do microbial biosynthesis pathways provide for optimizing synthetic routes?
- Methodological Answer : Studies on Brachybacterium paraconglomeratum reveal polyhydroxyalkanoate (PHA) synthases that esterify hydroxy fatty acids. Mimicking these pathways in vitro with recombinant enzymes (e.g., PHA synthase PhaC) can improve regioselectivity and yield. Comparative metabolomics (GC-MS/MS) identifies rate-limiting steps in acyl-CoA precursor availability .
Q. How does the compound’s surfactant-like structure influence its interaction with lipid bilayers or drug delivery systems?
- Methodological Answer : The amphiphilic structure (hydrophobic acyl chains + hydrophilic hydroxypropyl group) facilitates micelle formation, measured via dynamic light scattering (DLS). Langmuir-Blodgett trough experiments quantify monolayer stability at air-water interfaces. Applications in drug delivery are tested by encapsulating hydrophobic drugs (e.g., curcumin) and assessing release kinetics in simulated physiological media .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
